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Compound of Interest

Compound Name:
tert-Butyl (10-

aminodecyl)carbamate

Cat. No.: B2551193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl (10-aminodecyl)carbamate, a bifunctional linker molecule commonly utilized in the

synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data
The empirical formula for tert-Butyl (10-aminodecyl)carbamate is C₁₅H₃₂N₂O₂, with a

molecular weight of 272.43 g/mol . The structural and spectroscopic data are summarized

below.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.08 t, J = 6.9 Hz 2H -CH₂-NH-Boc

2.68 t, J = 7.1 Hz 2H -CH₂-NH₂

1.48 - 1.42 m 4H
-CH₂-CH₂-NH-Boc, -

CH₂-CH₂-NH₂

1.44 s 9H -C(CH₃)₃

1.27 br s 12H -(CH₂)₆-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: IR Spectroscopic Data
Frequency (cm⁻¹) Intensity Assignment

3450-3250 Broad
N-H stretch (amine and

carbamate)

2925, 2854 Strong C-H stretch (alkane)

1685 Strong C=O stretch (carbamate)

1520 Medium N-H bend (carbamate)

1165 Medium C-O stretch (carbamate)

Table 3: Mass Spectrometry Data
m/z Interpretation

273.26 [M+H]⁺ (Calculated for C₁₅H₃₃N₂O₂⁺: 273.2537)

217.20 [M+H - C₄H₈]⁺ or [M+H - 56]⁺

173.18 [M+H - C₅H₉NO₂]⁺ or [M+H - 100]⁺

Experimental Protocols
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The following protocols describe the general procedures for obtaining the NMR, IR, and MS

data for tert-Butyl (10-aminodecyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of tert-Butyl (10-aminodecyl)carbamate was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400

MHz spectrometer at ambient temperature. The data was processed using standard Fourier

transform and baseline correction algorithms.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the

solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR

crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral analysis was performed using a high-resolution mass spectrometer with an

electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent such as

methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The

analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the ions

was measured.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like tert-Butyl (10-aminodecyl)carbamate.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (10-
aminodecyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2551193#spectroscopic-data-for-tert-butyl-10-
aminodecyl-carbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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